Armillaripin
Armillaripin
Armillaripin belongs to the class of organic compounds known as melleolides and analogues. Melleolides and analogues are compounds with a structure characterized by the presence of a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3, 6, 6, 7b-tetramethyl-cyclobuta[e]indene moiety. Armillaripin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, armillaripin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, armillaripin can be found in mushrooms. This makes armillaripin a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
129741-56-6
VCID:
VC21170238
InChI:
InChI=1S/C24H30O6/c1-13-6-15(29-5)7-16(26)19(13)21(27)30-17-9-23(4)18-10-22(2,3)12-24(18,28)8-14(11-25)20(17)23/h6-8,11,17-18,20,26,28H,9-10,12H2,1-5H3/t17-,18-,20-,23-,24+/m1/s1
SMILES:
CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC
Molecular Formula:
C24H30O6
Molecular Weight:
414.5 g/mol
Armillaripin
CAS No.: 129741-56-6
Cat. No.: VC21170238
Molecular Formula: C24H30O6
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Armillaripin belongs to the class of organic compounds known as melleolides and analogues. Melleolides and analogues are compounds with a structure characterized by the presence of a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3, 6, 6, 7b-tetramethyl-cyclobuta[e]indene moiety. Armillaripin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, armillaripin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, armillaripin can be found in mushrooms. This makes armillaripin a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 129741-56-6 |
| Molecular Formula | C24H30O6 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | [(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate |
| Standard InChI | InChI=1S/C24H30O6/c1-13-6-15(29-5)7-16(26)19(13)21(27)30-17-9-23(4)18-10-22(2,3)12-24(18,28)8-14(11-25)20(17)23/h6-8,11,17-18,20,26,28H,9-10,12H2,1-5H3/t17-,18-,20-,23-,24+/m1/s1 |
| Standard InChI Key | BGKXQRPQNIXIMH-MEVKZITKSA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@H]2C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)C)O)OC |
| SMILES | CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC |
| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC |
| Melting Point | 202-204°C |
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